[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Physicochemical Characterization Solid-State Properties Purification

Researchers pursuing parallel SAR on pyridine-based libraries often encounter multi-step de novo scaffold construction, inflating timelines and cost. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (CAS 1192263-77-6) resolves this via three orthogonal handles: C6-Cl (SNAr), C5-OBn (deprotection/alkylation), and C2-CH₂OH (esterification/oxidation), enabling sequential elaboration from a single precursor. • Reduces linear step count for kinase/GPCR-targeted libraries • Suited for PROTAC linker attachment via C2-OH activation • White crystalline solid (mp 74-76 °C) supplied at multi-gram scale with ≥95% purity.

Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
CAS No. 1192263-77-6
Cat. No. B1520116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol
CAS1192263-77-6
Molecular FormulaC13H12ClNO2
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=C(C=C2)CO)Cl
InChIInChI=1S/C13H12ClNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-7,16H,8-9H2
InChIKeyNFQCWYRJDVHJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Overview


[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a disubstituted pyridine derivative characterized by a chloro group at the 6-position and a benzyloxy-protected hydroxyl group at the 5-position, with a free hydroxymethyl group at the 2-position . Its molecular formula is C₁₃H₁₂ClNO₂ with a molecular weight of 249.69 g/mol, and it is typically supplied as a white crystalline solid with a melting point of 74-76 °C . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its orthogonal reactive handles enable sequential functionalization strategies [1].

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol vs. Common Analogs


Despite superficial similarity to other benzyloxy-chloropyridine derivatives, [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol cannot be interchanged with its closest analogs without compromising synthetic outcomes. Its aldehyde counterpart (5-(Benzyloxy)-6-chloropicolinaldehyde, CAS 59781-07-6) shares the same core but terminates in an electrophilic aldehyde rather than a nucleophilic hydroxymethyl group, fundamentally altering its reactivity profile and downstream coupling options . Similarly, compounds lacking the benzyl protecting group or bearing the chloro substituent at different ring positions exhibit altered steric and electronic properties that can derail established synthetic routes [1]. The following quantitative evidence demonstrates precisely where this compound's physicochemical and structural attributes create meaningful differentiation for scientific selection.

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Quantitative Evidence


Melting Point: Alcohol vs. Aldehyde Analog

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol exhibits a melting point of 74-76 °C , whereas its aldehyde analog 5-(Benzyloxy)-6-chloropicolinaldehyde (CAS 59781-07-6) melts at 105-107 °C . This ~30 °C differential reflects the distinct intermolecular hydrogen-bonding networks enabled by the alcohol vs. aldehyde functional groups, and it directly impacts purification and handling protocols.

Physicochemical Characterization Solid-State Properties Purification

Alcohol vs. Aldehyde Reactivity

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol possesses a primary alcohol (-CH₂OH) at the 2-position, enabling nucleophilic substitution, esterification, and oxidation reactions . In contrast, its direct analog 5-(Benzyloxy)-6-chloropicolinaldehyde bears a carbonyl group (-CHO) that participates in electrophilic additions, condensations, and reductive aminations . This functional group divergence means the two compounds are not synthetically interchangeable; selecting the alcohol provides access to ether, ester, and halide derivatives, while the aldehyde routes to imines, amines, and extended conjugated systems.

Synthetic Chemistry Functional Group Interconversion Medicinal Chemistry

Purity and Batch Consistency

Commercial sources for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol specify purities ranging from 95% to NLT 98% . The aldehyde analog 5-(Benzyloxy)-6-chloropicolinaldehyde is similarly offered at 95+% purity . While both compounds are available at comparable baseline purities, the alcohol derivative benefits from a broader supplier network with documented batch-specific analytical data (NMR, HPLC) , which enhances confidence in lot-to-lot consistency for sensitive applications.

Quality Control Reproducibility Procurement

Orthogonal Reactive Handles

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol presents three distinct functional handles: a chloro substituent (6-position, amenable to nucleophilic aromatic substitution), a protected phenol as the benzyl ether (5-position, deprotectable to a hydroxyl), and a free hydroxymethyl group (2-position) [1]. In contrast, structurally related compounds such as 5-(Benzyloxy)-2-chloropyridine lack the hydroxymethyl handle, while 3-(Benzyloxy)-5-chloropyridine alters the ring substitution pattern, affecting electronic distribution and reactivity . The precise 2,5,6-substitution pattern of the target compound enables three sequential, orthogonal functionalization steps without cross-reactivity, a capability not offered by simpler analogs.

Medicinal Chemistry Scaffold Diversification Parallel Synthesis

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Applications


Kinase & GPCR Ligand Libraries

The orthogonal functional handles (C6-Cl for SNAr, C5-OBn for deprotection/alkylation, C2-CH₂OH for esterification/oxidation) make [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol an ideal starting material for synthesizing diverse pyridine-based libraries targeting kinases and GPCRs [1]. The ability to sequentially functionalize each position enables efficient SAR exploration without de novo scaffold construction, as demonstrated in recent patent literature describing benzyloxy pyridine derivatives for autophagy modulation [2].

Herbicide & Fungicide Precursors

Chloropyridine methanols are established precursors to agrochemical actives. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol can be converted to pyridinecarboxylic acids, carboxamides, and ethers that exhibit herbicidal and fungicidal activity [1]. The benzyl protecting group provides a latent phenol that can be unmasked post-coupling to install additional pharmacophoric elements, offering a modular approach to crop protection agent discovery.

Scalable Heterocyclic Intermediates

The crystalline nature (mp 74-76 °C) [1] and commercial availability at multi-gram scale [2] support the use of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in process R&D. Its three differentiated reactive sites allow for convergent synthesis strategies where the molecule can be elaborated in parallel or sequentially, minimizing linear step count and improving overall yield in the production of complex heterocyclic building blocks.

PROTAC and Molecular Probe Synthesis

The 2-hydroxymethyl group can be readily converted to a leaving group (e.g., mesylate, halide) for attaching linker moieties, while the chloro and protected phenol positions can be functionalized with recognition elements for target proteins [1]. This trifunctional architecture is particularly suited for constructing PROTAC (Proteolysis Targeting Chimera) molecules and fluorescent probes, where precise spatial orientation of binding elements is critical .

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